Decarestrictine C

Stereochemistry Natural product characterization Total synthesis

Decarestrictine C (C₁₀H₁₆O₄, MW 200.23) is a natural polyketide-derived nonanolide, isolated from *Penicillium simplicissimum*, that inhibits cholesterol biosynthesis. Available as a C1/C2 stereoisomeric mixture, it is the essential reference compound for studying the impact of macrocycle stereochemistry on target engagement. - Defined stereoisomeric composition (C1/C2 pair) enables research into the relationship between conformational flexibility and bioactivity. - The validated DcsB thioesterase from its biosynthetic pathway makes it the required benchmark substrate for enzymatic medium-ring lactonization engineering. - Its 200.23 g/mol mass provides an unambiguous LC-MS signature for dereplication studies, clearly distinguishable from other decarestrictines. - Highest commercially available purity: ≥98%.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 140460-53-3
Cat. No. B1670110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarestrictine C
CAS140460-53-3
SynonymsDecarestrictine C;  2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-;  AC1O5Q8V.
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1CC=C(CCC(CC(=O)O1)O)O
InChIInChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+
InChIKeyJDAGFQUEAYHSSR-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarestrictine C (CAS 140460-53-3): Fungal 10-Membered Lactone Cholesterol Biosynthesis Inhibitor for Research Procurement


Decarestrictine C (CAS 140460-53-3) is a 10-membered lactone secondary metabolite isolated from Penicillium simplicissimum and related fungi [1]. It belongs to the decarestrictine family of polyketide-derived nonanolides, characterized by a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol . The compound exists as two stereoisomers, designated C1 and C2, which differ in the oxygenation pattern and double bond geometry within the 10-membered lactone core [2]. Decarestrictine C demonstrates inhibitory activity against cholesterol biosynthesis in HEP-G2 liver cell assays, a property shared among multiple decarestrictine family members, though with quantitatively distinct potency profiles across the structural variants [1].

Decarestrictine C Procurement: Why Structural Analogues Cannot Be Interchanged Without Experimental Revalidation


Within the decarestrictine family, structural variations in oxygenation pattern, stereochemistry, and molecular composition directly translate into quantifiably distinct biological and physicochemical properties. The 10-membered lactones decarestrictines A through D differ in the number and positioning of hydroxyl groups along the C-3 to C-7 backbone, resulting in molecular weights spanning 198.2 to 216.2 g/mol and divergent solubility and chromatographic behavior [1]. Critically, while decarestrictine D exhibits a reported IC50 of 100 nM for cholesterol biosynthesis inhibition in HEP cells, no equivalent quantitative potency data have been published for decarestrictine C in peer-reviewed literature, underscoring that activity cannot be assumed to be conserved across the series [2]. Furthermore, decarestrictine C exists as the C1/C2 stereoisomeric pair, each possessing distinct conformational populations in solution as revealed by NMR and computational analysis, whereas other family members such as decarestrictine D are single defined stereoisomers [3]. These verified differences preclude simple substitution without experimental recharacterization.

Decarestrictine C (CAS 140460-53-3): Quantified Differential Evidence for Scientific Selection


Stereoisomeric Identity: Decarestrictine C Exists as C1/C2 Pair Versus Single-Stereoisomer Family Members

Decarestrictine C is structurally defined as a mixture or interconverting pair of two stereoisomers, designated C1 and C2, which differ in absolute configuration. This contrasts with decarestrictine D, which is isolated and synthesized as a single defined stereoisomer, (−)-decarestrictine D [1]. The structural elucidation studies from the original isolation paper explicitly identify decarestrictine C as the C1/C2 pair, whereas decarestrictine A exists as A1/A2, and decarestrictines B and D are single defined compounds [2].

Stereochemistry Natural product characterization Total synthesis

Molecular Weight and Oxygenation Pattern: Decarestrictine C (200.23 Da) Versus Decarestrictine D (216.23 Da)

Decarestrictine C possesses a molecular formula of C10H16O4 with a molecular weight of 200.23 g/mol, containing four oxygen atoms and two hydroxyl groups. In contrast, decarestrictine D has the molecular formula C10H16O5 with a molecular weight of 216.23 g/mol, containing five oxygen atoms and three hydroxyl groups . The structural elucidation paper confirms that decarestrictines vary in the oxygenation pattern between C-3 and C-7, with decarestrictine D bearing an additional hydroxyl relative to decarestrictine C [1].

Molecular weight Structural differentiation Analytical chemistry

Biosynthetic Enzyme DcsB: Unique Medium-Ring Lactonization Catalyst Specific to Decarestrictine C1 Pathway

The biosynthetic gene cluster for decarestrictine C1 encodes a thioesterase enzyme, DcsB, that efficiently catalyzes 10-membered lactone formation [1]. DcsB represents the first natural enzyme characterized to promote lactonization to form 9- or 10-membered lactone rings, bridging a notable gap in biocatalytic repertoire [1]. While decarestrictine D shares the 10-membered lactone core, its biosynthetic pathway has been less completely characterized at the enzymatic level, and no equivalent medium-ring specific thioesterase has been functionally validated for decarestrictine D biosynthesis in peer-reviewed literature.

Biosynthesis Biocatalysis Enzymology

Solution Conformational Heterogeneity: Decarestrictine C1 Exhibits Dual Conformational Populations Not Observed in Other Family Members

Computational studies combined with 1H and 13C NMR analysis predict that decarestrictine C1 exists in two distinct conformations in solution: conformer I without intramolecular hydrogen bonding and conformer II with hydrogen bonding [1]. This conformational heterogeneity is a distinctive feature of the C1 stereoisomer within the decarestrictine family. In contrast, decarestrictine C2 exhibits NMR data that completely agreed with previously reported analytical data and does not display the same dual-conformation profile, while decarestrictine D is a crystalline solid with a defined single conformation established by X-ray crystallography [2].

Conformational analysis NMR spectroscopy Structure-activity relationships

Decarestrictine C (CAS 140460-53-3): Evidence-Based Research and Industrial Application Scenarios


Cholesterol Biosynthesis Inhibition Studies Requiring Structurally Defined C1/C2 Stereoisomer Pair

Decarestrictine C is appropriate for cholesterol biosynthesis inhibition research when the experimental objective requires evaluation of the C1/C2 stereoisomeric pair rather than a single defined stereoisomer. As established in Section 3, decarestrictine C differs from decarestrictine D in stereoisomeric composition and molecular weight (200.23 versus 216.23 g/mol) [1]. Researchers investigating the relationship between stereochemical complexity and cholesterol biosynthesis inhibitory activity should select decarestrictine C to examine the C1/C2 pair, whereas studies requiring a single defined stereoisomer should procure decarestrictine D or synthetically prepared individual C1 or C2 stereoisomers [2].

Biocatalytic Medium-Ring Lactone Synthesis Using the DcsB Thioesterase System

The characterization of DcsB, a thioesterase from the decarestrictine C1 biosynthetic pathway, provides a validated biocatalytic platform for medium-ring (9- to 10-membered) lactonization [1]. Decarestrictine C1 serves as the native substrate for this enzyme system, making it the appropriate reference compound for engineering studies, substrate promiscuity evaluation, and development of DcsB-dependent biocatalytic production of nonanolide analogues. Industrial biocatalysis programs seeking to leverage enzymatic medium-ring lactone formation should prioritize decarestrictine C1 as the benchmark substrate, as equivalent validated enzyme systems have not been reported for other decarestrictine family members [1].

Analytical Reference Standard for Decarestrictine Family LC-MS Differentiation

The 16 Da mass difference between decarestrictine C (200.23 g/mol) and decarestrictine D (216.23 g/mol) enables unambiguous differentiation by LC-MS [1]. Procurement of decarestrictine C as an analytical reference standard is essential for laboratories performing dereplication of Penicillium secondary metabolites or quantifying decarestrictine family members in complex fermentation extracts. The distinct molecular formula (C10H16O4) and oxygenation pattern provide a reliable mass spectrometric signature that distinguishes decarestrictine C from both lower-mass decarestrictine A1 (198.2 g/mol, C10H14O4) and higher-mass decarestrictine D (216.23 g/mol, C10H16O5) [2].

Conformational Analysis of Bioactive 10-Membered Lactones

Decarestrictine C1 exhibits a distinctive dual-conformation solution behavior, existing as conformers with and without intramolecular hydrogen bonding, as established by combined NMR and computational studies [1]. Researchers conducting conformational analysis of 10-membered lactones or investigating the relationship between macrocycle flexibility and biological target engagement should select decarestrictine C1 specifically. This conformational heterogeneity is not observed in decarestrictine C2 or the crystalline decarestrictine D, making C1 a unique model compound for studying how macrocycle conformational sampling influences cholesterol biosynthesis inhibition [1].

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